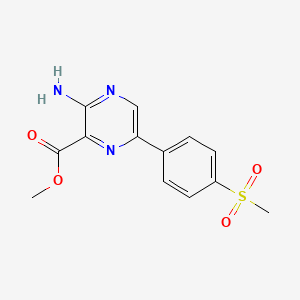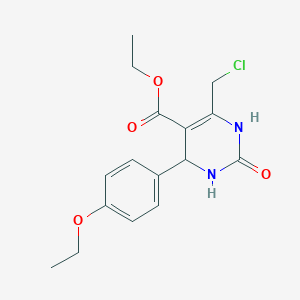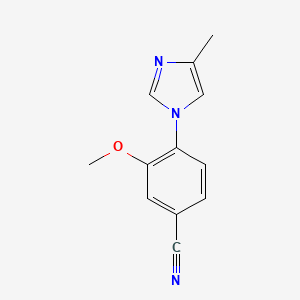![molecular formula C9H8ClN3O2 B1393268 Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate CAS No. 853058-42-1](/img/structure/B1393268.png)
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Vue d'ensemble
Description
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a chemical compound . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase .
Synthesis Analysis
The synthesis of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has been reported in several studies . The yield was reported to be 71% as a yellow solid .Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is represented by the InChI code: 1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a solid at room temperature . Its molecular weight is 225.63 .Applications De Recherche Scientifique
Synthesis and Derivatives
Synthetic Pathways : Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has been utilized as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been involved in reactions leading to the formation of thiazolopyrimidines and thiazolodipyrimidines. These compounds are synthesized through reactions involving bromomalononitrile, hydroxylamine hydrochloride, and other reagents (Sherif et al., 1993).
Synthesis of Pyrrolopyrimidinones : Another study highlights the use of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate in the efficient synthesis of 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-ones, indicating its significance in creating a variety of pyrrolopyrimidinone derivatives (He et al., 2014).
Formation of Pyrrolopyrimidine Derivatives : The compound is also a precursor for the formation of various pyrrolopyrimidine derivatives, highlighting its versatility in heterocyclic chemistry. These derivatives have been synthesized through reactions involving different reagents, showcasing the compound's utility in creating diverse molecular structures (He et al., 2014).
Biological Activities
Antimicrobial and Antioxidant Properties : Certain derivatives of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate have been tested for their biological activities, including antimicrobial and antioxidant properties. This suggests potential applications in medical and pharmaceutical research (Youssef & Amin, 2012).
Biocidal Properties : Some synthesized compounds using ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate as a starting material have shown excellent biocidal properties against various bacteria and fungi, indicating its potential for developing new antimicrobial agents (Youssef et al., 2011).
Diverse Biological Importance : The compound's derivatives have been shown to transform into related fused heterocyclic systems, which are then evaluated for various biological activities, underscoring its role in the development of biologically active molecules (Youssef et al., 2013).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Propriétés
IUPAC Name |
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXGAURZSGDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680911 | |
| Record name | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
CAS RN |
853058-42-1 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853058-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B1393185.png)
![exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1393186.png)

![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393190.png)
![8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1393191.png)
amino}thiophene-2-carboxylic acid](/img/structure/B1393196.png)
![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393197.png)
![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)
![8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole](/img/structure/B1393199.png)
![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393200.png)

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)
![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)
